

An In-Depth Technical Guide to HPK1-IN-13 Target Engagement Studies

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Compound of Interest

Compound Name: *Hpk1-IN-13*

Cat. No.: *B12422944*

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Introduction

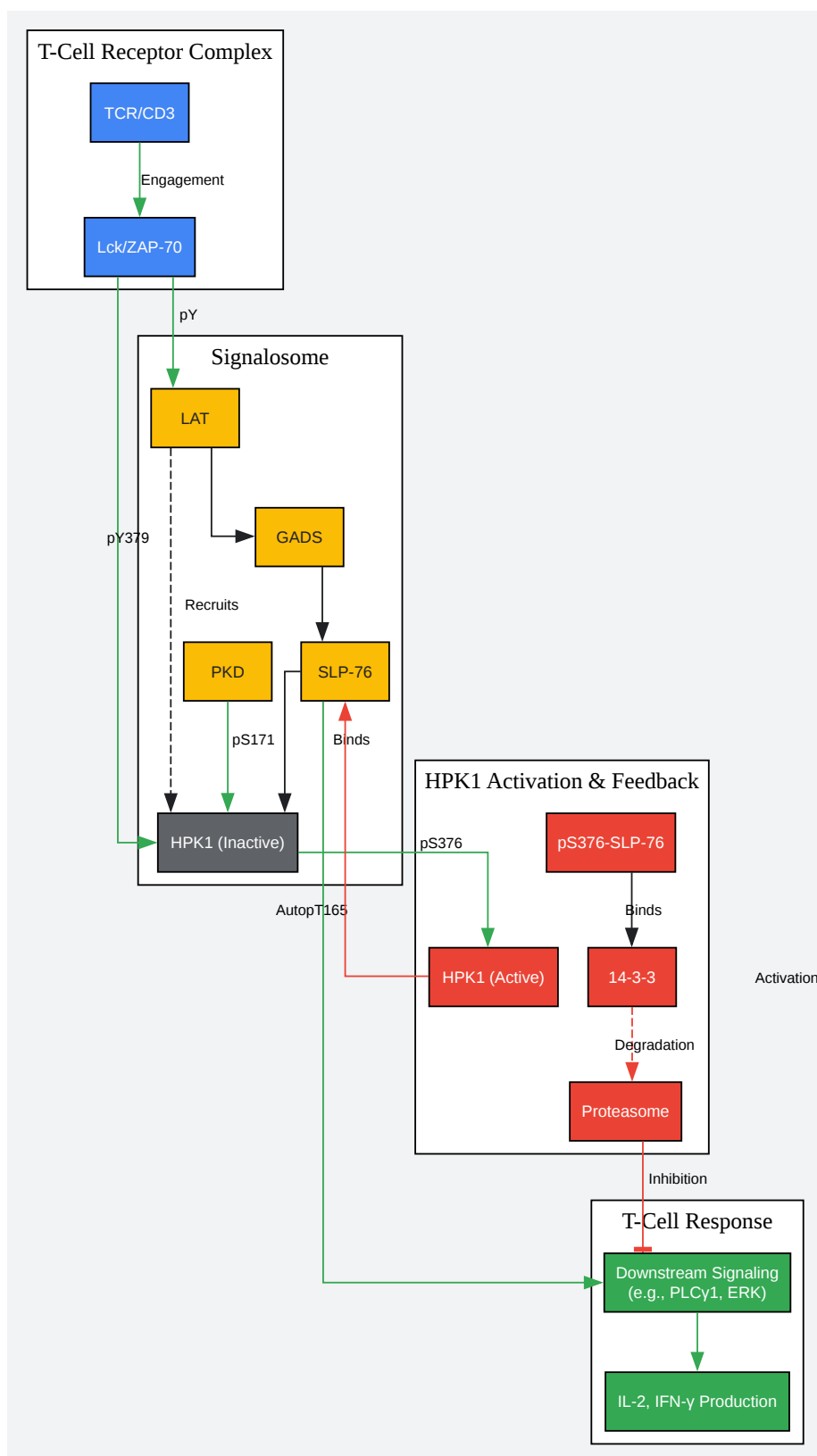
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular immune checkpoint and a promising target in immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] By dampening immune cell activation, HPK1 can inadvertently hinder the body's natural anti-tumor response.[1]

Hpk1-IN-13 is identified as a potent, small-molecule inhibitor of HPK1.[5][6] Pharmacological inhibition of HPK1 is a therapeutic strategy aimed at restoring and enhancing immune cell function against cancers. This guide provides a comprehensive technical overview of the methodologies and data required to evaluate the target engagement of **Hpk1-IN-13**, intended for researchers, scientists, and professionals in drug development.

The HPK1 Signaling Pathway

Upon TCR engagement with an antigen-presenting cell (APC), a multi-protein signalosome is formed at the plasma membrane. HPK1 is recruited into this complex via adaptor proteins like Linker for Activated T-cells (LAT) and Gads.[3][7] The tyrosine kinase ZAP-70 phosphorylates HPK1, creating a docking site for the SH2 domain of SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7][8] Full catalytic activation of HPK1 requires both autophosphorylation at threonine 165 and transphosphorylation by Protein Kinase D (PKD) at serine 171.[3][9]

Once activated, HPK1 executes its negative feedback function by phosphorylating SLP-76 at serine 376.[1][8][10] This phosphorylation event promotes the binding of 14-3-3 proteins, leading to the dissociation of SLP-76 from the signalosome, subsequent ubiquitination, and proteasomal degradation.[7][8] The disruption of this critical signaling scaffold attenuates downstream pathways, resulting in reduced T-cell activation, proliferation, and cytokine production.[7]



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Caption: HPK1 signaling pathway in T-cells.

Quantitative Assessment of HPK1 Inhibition

Evaluating the potency and efficacy of **Hpk1-IN-13** requires a multi-tiered approach, moving from direct biochemical inhibition to cellular target engagement and downstream functional outcomes. While specific data for **Hpk1-IN-13** is not publicly available, the following tables present representative data for other potent HPK1 inhibitors to illustrate the key metrics for assessment.

Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors

Compound	HPK1 Biochemical IC ₅₀ (nM)	Cellular pSLP-76 EC ₅₀ (nM)	Reference
Compound 17	< 0.005 (TR-FRET)	32 (PBMC)	[4]
Compound 22	0.061 (TR-FRET)	78 (PBMC)	[4][11]
Compound K	2.6	600 (pSLP76 PBMC)	[11]
GENE-1858	1.9	Not Reported	[11]

Table 2: Functional Activity of Representative HPK1 Inhibitors in Immune Cells

Compound	IL-2 Release EC ₅₀ (nM)	Cell Type	Reference
Compound 1	226	Human PBMCs	[4]
Compound 17	12	Human PBMCs	[4]
Compound 22	19	Human PBMCs	[4]

Experimental Protocols for Target Engagement

Detailed and reproducible protocols are essential for accurately characterizing the activity of **Hpk1-IN-13**.

Protocol 1: Biochemical Potency via ADP-Glo™ Kinase Assay

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

- Reagents:
 - HPK1 Kinase Enzyme System (recombinant HPK1, Myelin Basic Protein (MBP) substrate, reaction buffer)[[10](#)][[12](#)]
 - ATP
 - **Hpk1-IN-13** (serially diluted in DMSO)
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
- Procedure:
 - Prepare the kinase reaction by adding **Hpk1-IN-13** or DMSO (vehicle control) to a 384-well plate.
 - Add the HPK1 enzyme, the MBP substrate, and ATP to initiate the reaction.[[10](#)]
 - Incubate the plate at room temperature for 1 hour.
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
 - Measure luminescence using a plate reader.
- Data Analysis:

- Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via pSLP-76 Inhibition Assay

This assay measures the ability of **Hpk1-IN-13** to inhibit the phosphorylation of its direct substrate, SLP-76, in a cellular context.

- Reagents:
 - Human Peripheral Blood Mononuclear Cells (PBMCs)
 - T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
 - **Hpk1-IN-13** (serially diluted)
 - Cell lysis buffer with phosphatase and protease inhibitors
 - ELISA kit or antibodies for Western Blotting specific for phosphorylated SLP-76 (Ser376) and total SLP-76.
- Procedure:
 - Isolate PBMCs from healthy donor blood.
 - Pre-incubate the PBMCs with serially diluted **Hpk1-IN-13** or DMSO control for 1-2 hours.
 - Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes to induce HPK1 activation.
 - Immediately lyse the cells on ice to halt kinase activity.
 - Quantify the levels of pSLP-76 (Ser376) and total SLP-76 in the cell lysates using a sandwich ELISA or Western Blot.

- Data Analysis:
 - Normalize the pSLP-76 signal to the total SLP-76 signal for each sample.
 - Calculate the percentage of inhibition relative to the stimulated vehicle control.
 - Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Functional T-Cell Activation via IL-2 Release Assay

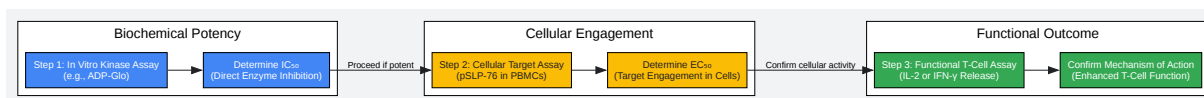
This assay assesses the downstream functional consequence of HPK1 inhibition, which is an enhanced T-cell effector function, measured by cytokine release.

- Reagents:
 - Human PBMCs
 - T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
 - **Hpk1-IN-13** (serially diluted)
 - Human IL-2 ELISA kit
- Procedure:
 - Plate PBMCs and add serial dilutions of **Hpk1-IN-13** or DMSO control.
 - Add T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28).
 - Incubate the cells for 24-48 hours to allow for cytokine production and secretion.
 - Centrifuge the plate to pellet the cells and collect the supernatant.
 - Measure the concentration of IL-2 in the supernatant using a standard ELISA protocol.[\[13\]](#)
- Data Analysis:

- Generate a standard curve from the IL-2 standards.
- Calculate the concentration of IL-2 in each sample.
- Plot the IL-2 concentration against the inhibitor concentration and determine the EC_{50} value, which represents the concentration for half-maximal enhancement of IL-2 production.

Target Engagement Experimental Workflow

A logical progression of experiments is crucial to build a comprehensive profile of an HPK1 inhibitor. The workflow typically begins with assessing direct enzyme inhibition, followed by confirming target engagement in a relevant cellular system, and finally, demonstrating the desired functional immunological outcome.



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Caption: Experimental workflow for HPK1 inhibitor evaluation.

Conclusion

The characterization of **Hpk1-IN-13** requires a systematic evaluation of its ability to engage and inhibit HPK1 in biochemical and cellular systems. By employing robust assays to quantify enzymatic inhibition (IC_{50}), cellular target modulation (pSLP-76 EC_{50}), and downstream functional consequences (cytokine release EC_{50}), researchers can build a comprehensive data package. This in-depth analysis is fundamental to validating the mechanism of action and advancing **Hpk1-IN-13** as a potential therapeutic agent in the field of cancer immunotherapy.

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